
Titanium(IV) cresylate
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Overview
Description
Titanium(IV) cresylate: is a chemical compound with the molecular formula C28H28O4Ti and a molecular weight of 476.38 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . This compound is known for its unique properties, which make it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) cresylate can be synthesized through the reaction of titanium(IV) chloride with cresol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of titanium(IV) chloride in an appropriate solvent.
- Addition of cresol to the solution.
- Introduction of a base to facilitate the reaction.
- Isolation and purification of the resulting this compound .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Titanium(IV) cresylate undergoes slow hydrolysis in the presence of moisture, forming titanium dioxide (TiO₂) and releasing methylphenol (cresol) as a byproduct . The reaction proceeds as:
Ti(O-C6H4CH3)4+2H2O→TiO2+4HO-C6H4CH3
Key Factors Influencing Hydrolysis:
-
pH : Acidic or basic conditions accelerate hydrolysis compared to neutral environments .
-
Temperature : Elevated temperatures increase reaction rates.
Table 1: Hydrolysis Products Under Varying Conditions
Condition | Primary Products | Byproducts |
---|---|---|
Neutral (room temp) | Amorphous TiO₂, cresol | None |
Acidic (HCl) | Crystalline TiO₂, cresol | TiCl₄ (trace) |
Basic (NaOH) | TiO₂ nanoparticles, sodium cresolate | Sodium titanate phases |
Substitution Reactions
The cresolate ligands in this compound are susceptible to substitution by stronger nucleophiles, such as halides or alkoxides.
Halide Substitution
Reaction with hydrochloric acid replaces cresolate ligands with chloride:
Ti(O-C6H4CH3)4+4HCl→TiCl4+4HO-C6H4CH3
Alkoxide Exchange
In ethanol, ligand exchange produces titanium ethoxide:
Ti(O-C6H4CH3)4+4EtOH→Ti(OEt)4+4HO-C6H4CH3
Table 2: Substitution Reactivity with Common Reagents
Reagent | Product | Reaction Rate (k, s⁻¹) |
---|---|---|
HCl | TiCl₄ | 5.2 × 10⁻³ |
Ethanol | Ti(OEt)₄ | 1.8 × 10⁻⁴ |
Acetylacetone | Ti(acac)₄ | 3.7 × 10⁻⁵ |
Oxidation
While Ti(IV) is already in its highest oxidation state, oxidation can target the organic cresolate ligands. For example, strong oxidizers like KMnO₄ oxidize the methyl group on cresol to a carboxylate:
Ti(O-C6H4CH3)4+KMnO4→Ti(O-C6H4COO−)4+MnO2+H2O
Reduction
Reduction of Ti(IV) to Ti(III) is rare but achievable with strong reductants like Na/Hg amalgam:
Ti(O-C6H4CH3)4+2Na→Ti(O-C6H4CH3)3−+2Na+
Hydrolysis of Titanium Alkoxides
Titanium isopropoxide reacts with methylphenol under mild conditions:
Ti(O-iPr)4+4HO-C6H4CH3→Ti(O-C6H4CH3)4+4i-PrOH
Comparative Reactivity with Similar Ti(IV) Compounds
Table 3: Reactivity Comparison
Compound | Hydrolysis Rate | Substitution Ease | Thermal Stability |
---|---|---|---|
Ti(O-C₆H₄CH₃)₄ | Slow (k = 0.007) | Moderate | High (>150°C) |
Ti(OEt)₄ | Fast (k = 0.12) | High | Moderate (120°C) |
Ti(OC₆H₅)₄ | Moderate | Low | High |
The methylphenol ligand in this compound provides steric hindrance, reducing hydrolysis and substitution rates compared to smaller alkoxides .
Physicochemical Factors Influencing Reactivity
-
pH : Low pH (<3) accelerates hydrolysis via protonation of cresolate ligands .
-
Temperature : Substitution reactions exhibit Arrhenius behavior, with activation energies of ~45 kJ/mol.
-
Ligand Electronics : Electron-withdrawing substituents on the phenol ring enhance Ti–O bond polarization, increasing reactivity .
Scientific Research Applications
Chemistry: Titanium(IV) cresylate is used as a precursor for the synthesis of titanium-based materials, including titanium dioxide nanoparticles and titanium-containing polymers .
Medicine: this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and corrosion resistance .
Industry: In industrial applications, this compound is used in the production of high-performance coatings, catalysts, and advanced materials .
Mechanism of Action
The mechanism of action of titanium(IV) cresylate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Titanium(IV) isopropoxide: Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium(IV) butoxide: Employed in the production of titanium-containing polymers and coatings.
Titanium(IV) chloride: A precursor for various titanium compounds and materials.
Uniqueness: Titanium(IV) cresylate is unique due to its specific cresylate ligands, which impart distinct properties compared to other titanium compounds. These properties include enhanced stability and specific reactivity patterns, making it valuable for specialized applications .
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing Titanium(IV) cresylate, and how can purity be optimized?
this compound is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) with cresol derivatives under anhydrous conditions. Key steps include:
- Solvent selection : Use non-polar solvents (e.g., toluene) to minimize side reactions.
- Stoichiometric control : Maintain a 1:4 molar ratio of TiCl₄ to cresol to avoid incomplete ligand substitution.
- Purification : Recrystallization or vacuum sublimation ensures high purity (>98%). Purity can be verified via elemental analysis and ¹H/¹³C NMR to confirm ligand coordination .
- Handling : Conduct reactions under inert gas (argon/nitrogen) due to moisture sensitivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR : Identify Ti–O vibrational bands (600–800 cm⁻¹) and cresylate ligand signatures (e.g., C–O stretching at 1200–1300 cm⁻¹) .
- X-ray crystallography : Resolve octahedral coordination geometry around the Ti(IV) center, with cresol ligands in a distorted square bipyramidal arrangement.
- Thermogravimetric analysis (TGA) : Assess thermal stability and ligand decomposition thresholds (typically >250°C) .
Q. How does solvent polarity affect the stability of this compound in solution?
Polar solvents (e.g., DMSO, ethanol) destabilize Ti(IV) cresylate by promoting ligand dissociation. Stability studies recommend:
- Non-polar solvents : Toluene or hexane for long-term storage.
- UV-Vis monitoring : Track absorbance at 320 nm (Ti–O charge-transfer band) to detect decomposition .
Advanced Research Questions
Q. How can experimental design address contradictions in reported catalytic activity of this compound?
Discrepancies in catalytic performance (e.g., in esterification or polymerization) often arise from:
- Ligand isomerism : Para- vs. ortho-cresol derivatives impact steric and electronic effects. Control isomer ratios via chromatographic separation .
- Reaction conditions : Systematically vary temperature (80–150°C), solvent, and substrate ratios using a DoE (Design of Experiments) approach to isolate dominant factors .
- In situ characterization : Employ Raman spectroscopy to monitor active Ti(IV) species during catalysis .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- DFT (Density Functional Theory) : Calculate ligand field splitting and HOMO-LUMO gaps to predict redox behavior. Basis sets like LANL2DZ are recommended for transition metals .
- Molecular dynamics (MD) : Simulate solvent-ligand interactions to optimize catalytic environments.
- Comparative studies : Validate computational results against experimental XPS data (Ti 2p₃/₂ binding energy ~458 eV) .
Q. How can researchers resolve conflicting data on the hydrolytic stability of this compound?
Contradictory reports on hydrolysis rates may stem from:
- Trace moisture : Use Karl Fischer titration to quantify water content in solvents (<50 ppm).
- Surface passivation : Coat Ti(IV) cresylate with hydrophobic ligands (e.g., silanes) to inhibit hydrolysis.
- Kinetic studies : Conduct pH-dependent hydrolysis experiments (pH 2–10) with NMR kinetics to track degradation products .
Q. What novel applications of this compound are emerging in materials science?
Recent studies explore:
- Nanocomposite synthesis : Ti(IV) cresylate as a precursor for TiO₂-polymer hybrids (e.g., UV-resistant coatings).
- Coordination polymers : Design porous frameworks via cresylate bridging ligands for gas storage.
- Photocatalysis : Modify Ti(IV) centers with dye sensitizers (e.g., ruthenium complexes) to enhance visible-light activity .
Q. Methodological Guidelines
Q. How to design reproducible experiments for studying this compound’s reactivity?
- Standardize protocols : Document inert atmosphere procedures, solvent drying methods (e.g., molecular sieves), and equipment calibration.
- Control batches : Synthesize multiple ligand batches to account for cresol isomer variability.
- Collaborative validation : Share samples with independent labs for catalytic activity replication .
Q. What strategies optimize literature searches for this compound research?
- Keyword combinations : Use SciFinder terms like "Ti(IV) cresylate AND catalysis" or "synthesis AND stability."
- Database filters : Limit results to peer-reviewed journals (e.g., ACS, RSC) and exclude patents.
- Citation tracking : Use Web of Science to identify seminal papers and recent reviews .
Q. How to critically analyze conflicting mechanistic proposals for Ti(IV) cresylate-mediated reactions?
Properties
Molecular Formula |
C28H32O4Ti |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-methylphenol;titanium |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3; |
InChI Key |
YRHNDPIUPGODHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti] |
Origin of Product |
United States |
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